Physicochemical Distinction: Measured Lipophilicity (XLogP3) vs. Unsubstituted Core
The calculated lipophilicity (XLogP3) of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is 2.1 . This represents a substantial increase in predicted hydrophobicity compared to the unsubstituted benzimidazole-5-carboxylic acid core, which has a calculated XLogP3 of approximately 0.7 [1]. This quantitative difference confirms the compound is more likely to passively diffuse across biological membranes, a critical property for cellular permeability in a drug discovery setting.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Benzimidazole-5-carboxylic acid (estimated XLogP3) |
| Quantified Difference | ΔXLogP3 ≈ 1.4 (3-fold increase in theoretical partition coefficient) |
| Conditions | Computational prediction using the XLogP3 algorithm (PubChem-derived). |
Why This Matters
This data provides a rational, predictable basis for selecting this building block over a more polar, less substituted analog when designing a compound library intended to target intracellular proteins or cross the blood-brain barrier.
- [1] PubChem. (n.d.). Benzimidazole-5-carboxylic acid. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10084376 View Source
